molecular formula C16H17N3O2S B4610028 2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol

2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol

Cat. No.: B4610028
M. Wt: 315.4 g/mol
InChI Key: IMCKQWZOZUZCSR-UHFFFAOYSA-N
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Description

2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol is a high-purity chemical reagent designed for research applications in oncology and infectious disease. This compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and role as bioisosteres of natural nitrogenous bases . Researchers value this structural class for its significant pharmacological potential. The core thieno[2,3-d]pyrimidine structure presents multiple vectors for structural modification, making derivatives like this compound valuable tools for structure-activity relationship (SAR) studies in drug discovery. The compound features a 6-phenyl substitution pattern and a flexible ethoxyethanol side chain, which may influence its physicochemical properties and biological interactions. Research Applications and Biological Evaluation: Compounds based on the thieno[2,3-d]pyrimidine scaffold have demonstrated potent anti-proliferative properties across various cancer models. Specifically, 4-aminothieno[2,3-d]pyrimidine derivatives have shown promising activity against breast cancer cell lines, including both ER-positive MCF-7 and highly aggressive triple-negative MDA-MB-231 models . These compounds have been observed to induce cell cycle arrest at distinct phases (G1 in MCF-7 cells and G2 in MDA-MB-231 cells) and promote apoptosis through mitochondrial pathways . The structural features of this compound suggest potential investigation as an anti-tubulin polymerization agent that may bind to the colchicine binding site, disrupting microtubule function and leading to cell cycle arrest . Beyond oncology applications, certain thieno[2,3-d]pyrimidine derivatives have exhibited potent antibacterial activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with MIC values in the range of 2-16 mg/L . Some analogues in this structural class demonstrate selective toxicity to bacterial cells over mammalian cells, with low hemolytic activity, suggesting favorable therapeutic potential . Handling and Storage: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment. For specific storage conditions, please refer to the product documentation or contact our technical support team. Note: The biological data referenced pertains to structurally related thieno[2,3-d]pyrimidine compounds, and researchers should empirically determine the specific properties and activity profiles for this exact derivative.

Properties

IUPAC Name

2-[2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-7-9-21-8-6-17-15-13-10-14(12-4-2-1-3-5-12)22-16(13)19-11-18-15/h1-5,10-11,20H,6-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCKQWZOZUZCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol

  • Structural Differences: Replaces the aminoethoxyethanol group with a sulfanylethanone moiety linked to a naphthalene ring.
  • The naphthalene substituent may improve π-π stacking interactions with hydrophobic enzyme pockets .
  • Biological Activity : Demonstrates anti-inflammatory properties, likely due to inhibition of COX-2 or NF-κB pathways, contrasting with the EGFR-targeting mechanism of the target compound .

Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate

  • Structural Differences : Incorporates a thiophene-carboxylate ester and a methyl group on the pyrimidine core.
  • Functional Impact: The ester group may confer metabolic instability but could serve as a prodrug.
  • Biological Activity: Exhibits antitumor and antioxidant activity, with mechanisms distinct from the amino alcohol derivatives .

Pyrrolopyrimidine Derivatives

Pyrrolopyrimidines replace the thiophene ring with a pyrrole, altering electronic properties and binding affinities.

(S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol

  • Structural Differences : Pyrrolo[2,3-d]pyrimidine core with fluorophenyl and hydroxymethyl substituents.
  • Fluorine increases metabolic stability by resisting oxidative degradation .
  • Biological Activity: Targets EGFR with IC₅₀ values in the nanomolar range, suggesting higher potency than thienopyrimidines in some contexts .

Compounds 21–23 (Piperidine/Piperazine-Modified Derivatives)

  • Structural Differences: Feature piperidine or piperazine rings appended to the aminoethoxy chain.
  • Functional Impact : The basic nitrogen in piperazine improves solubility and may enhance blood-brain barrier penetration. These groups also reduce CYP450-mediated metabolism, extending half-life .
  • Biological Activity: Show improved metabolic stability (>90% remaining after 1 hour in liver microsomes) compared to simpler amino alcohols .

Amino Alcohol Derivatives with Varied Cores

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol

  • Structural Differences: Lacks the thienopyrimidine core; instead, it is a linear amino alcohol.
  • Functional Impact : The ethyl-isobutyl group increases hydrophobicity, favoring interactions with lipid bilayers.
  • Biological Activity: Acts as a neuroprotective agent via α-amylase inhibition, highlighting the role of amino alcohol motifs in diverse therapeutic applications .

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol

  • Structural Differences : Contains difluoroethoxy groups instead of aromatic cores.
  • Functional Impact : Fluorine atoms enhance electronegativity and metabolic resistance.
  • Applications : Used as a solvent or co-solvent in drug formulations, contrasting with the target compound’s role as an active pharmaceutical ingredient .

Comparative Analysis Table

Compound Class Example Compound Core Structure Key Substituents Biological Activity Metabolic Stability
Thienopyrimidine Target Compound Thieno[2,3-d]pyrimidine 6-Phenyl, 4-aminoethoxyethanol EGFR inhibition, Anti-cancer Moderate
Thienopyrimidine 1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol Thieno[2,3-d]pyrimidine 6-Phenyl, 4-sulfanylethanone-naphthalene Anti-inflammatory High
Pyrrolopyrimidine (S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol Pyrrolo[2,3-d]pyrimidine 4-Fluoro-3-hydroxymethylphenyl EGFR inhibition (IC₅₀ ~10 nM) High
Amino Alcohol 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol Linear chain Ethyl-isobutylaminoethoxy Neuroprotective, α-amylase inhibition Low

Biological Activity

2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol is a complex organic compound that has garnered attention for its potential biological activities. Its unique thieno[2,3-d]pyrimidine core structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O2S, with a molecular weight of approximately 347.4 g/mol. The compound features a thieno[2,3-d]pyrimidine ring system linked to an ethoxy group, which is critical for its biological activity.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and receptors. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, which positions it as a potential candidate for anticancer therapy. Additionally, it may interact with cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to the thieno[2,3-d]pyrimidine series. For instance, derivatives have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study reported that certain thieno[2,3-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through in vitro assays measuring COX enzyme inhibition. Preliminary results suggest that this compound could inhibit COX-1 and COX-2 enzymes effectively. In a comparative study, IC50 values for COX inhibition were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
2-[2-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethan-1-ol0.04 ± 0.010.04 ± 0.02
Celecoxib0.04 ± 0.010.04 ± 0.01

These findings indicate that the compound's anti-inflammatory effects are comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs).

Other Biological Activities

Additionally, studies have indicated potential antimicrobial and antiviral activities associated with thieno[2,3-d]pyrimidine derivatives. For example, certain analogs have demonstrated effectiveness against viral infections by interfering with viral replication processes.

Case Studies

  • Anticancer Study : A study conducted on various thieno[2,3-d]pyrimidine derivatives showed that modifications on the phenyl ring significantly enhanced cytotoxicity against breast cancer cells (MCF7). The most potent derivative exhibited an IC50 value of 5 μM.
  • Anti-inflammatory Research : In vivo experiments using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to control groups treated with saline.

Q & A

Q. Advanced

  • Catalyst Screening: Replace traditional bases (e.g., triethylamine) with milder alternatives like K₂CO₃ to reduce side reactions .
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amino alcohol.
  • Temperature Gradients: Gradual heating (e.g., 50°C → 100°C) may improve regioselectivity in multi-step reactions .

Data-Driven Approach:

  • Compare yields and impurity profiles under varied conditions using Design of Experiments (DoE) .

How should researchers approach contradictory data regarding the compound's biological activity across different studies?

Advanced
Contradictions often arise from experimental variability. Key steps include:

  • Replicate Conditions: Standardize cell lines, assay protocols, and compound storage (e.g., avoid degradation by cooling samples continuously, as in ).
  • Control for Solubility: Use DMSO stocks at consistent concentrations (<0.1% to avoid cytotoxicity).
  • Validate Targets: Employ orthogonal methods (e.g., surface plasmon resonance and enzymatic assays) to confirm binding affinities .

Case Study:
highlights limitations in wastewater studies due to organic degradation over time, emphasizing the need for controlled stability testing .

What methodologies are employed to study the compound's interactions with biological targets, such as enzymes or receptors?

Q. Advanced

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., ka/kd values) for enzyme inhibition .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking: Use crystal structures (e.g., PDB entries like 03Q ) to predict binding modes of the thienopyrimidine scaffold.

Example:
The pyrrolo[3,4-d]pyrimidine moiety in related compounds forms hydrogen bonds with kinase active sites, as seen in PDB 03Q .

How can the compound's solubility and stability be assessed under various experimental conditions?

Q. Basic

  • Solubility Screening: Test in PBS, DMSO, or cell culture media using nephelometry.
  • Stability Studies: Incubate at 4°C, 25°C, and 37°C, analyzing degradation via HPLC over 72 hours .

Advanced:

  • Forced Degradation: Expose to UV light, acidic/basic conditions, or oxidizing agents to identify degradation products.

What are the critical considerations when designing dose-response experiments for this compound in cellular assays?

Q. Advanced

  • Range-Finding: Start with 0.1–100 µM based on IC50 values of analogous pyrimidine derivatives .
  • Controls: Include vehicle (DMSO) and positive controls (e.g., staurosporine for kinase inhibition).
  • Endpoint Selection: Use ATP-based viability assays for cytotoxicity and Western blotting for target modulation.

How does the introduction of substituents on the pyrimidine ring affect the compound's pharmacological profile?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability but may reduce solubility (see fluorophenyl derivatives in ).
  • Aminoethoxy Side Chains: Improve water solubility and bioavailability, as seen in ’s compound 4.33 .

SAR Table (Example):

SubstituentBioactivity TrendReference
6-Phenylthieno↑ Kinase inhibition
4-Fluorophenyl↑ Metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol
Reactant of Route 2
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2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol

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